![molecular formula C9H14ClF2N3 B1491554 4-[4-(difluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride CAS No. 2097965-21-2](/img/structure/B1491554.png)
4-[4-(difluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride
Overview
Description
4-[4-(difluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride (4-DMPP-HCl) is a synthetic molecule that has been used in a variety of scientific research applications. It is a derivative of piperidine, a cyclic amine containing five carbon atoms, and is a member of the pyrazole family, which is a heterocyclic aromatic compound. 4-DMPP-HCl is a versatile compound that has been used in a variety of scientific fields, including organic chemistry, biochemistry, and pharmacology.
Scientific Research Applications
4-[4-(difluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis to synthesize various compounds, such as pyrido[3,4-b]indoles and pyrazolo[3,4-d]pyrimidines. It has also been used as a building block to synthesize heterocyclic compounds, such as pyridine and quinoline derivatives. This compound has also been used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs and anticancer drugs.
Mechanism of Action
Target of Action
The primary target of 4-[4-(difluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride is the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.
Mode of Action
The compound interacts with its target, the COX-2 enzyme, through a process known as molecular docking . This involves the compound binding to the active site of the enzyme, leading to changes in the enzyme’s activity. The strong affinity of certain derivatives of the compound was attributed to the existence of three hydrogen bonds and several hydrophobic interactions between the compound and the essential amino acid residues of the receptor .
Biochemical Pathways
The interaction of this compound with the COX-2 enzyme affects the prostanoid biosynthesis pathway . By inhibiting the COX-2 enzyme, the compound reduces the production of prostanoids, which are involved in inflammation and pain signaling.
Pharmacokinetics
The incorporation of the difluoromethyl group has been observed to enhance the lipophilicity and metabolic stability of the compounds, both of which are critical considerations in the field of medication design .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the reduction of inflammation and pain. By inhibiting the COX-2 enzyme and reducing the production of prostanoids, the compound can alleviate symptoms associated with conditions like inflammation and pain .
Advantages and Limitations for Lab Experiments
4-[4-(difluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride has several advantages for use in laboratory experiments. It is a relatively inexpensive and easily synthesized compound, making it ideal for use in research applications. It is also relatively stable and has a long shelf life. However, this compound can be toxic if not handled properly, and it can be difficult to obtain in large quantities.
Future Directions
There are several potential future directions for research involving 4-[4-(difluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride. These include further research into its mechanism of action and its effects on various biochemical and physiological processes. Additionally, further research into its potential therapeutic applications, such as its anti-inflammatory and anti-cancer effects, is warranted. Additionally, research into the development of more efficient and cost-effective synthesis methods for this compound is needed. Finally, research into its potential toxicological effects and its potential for drug interactions should be conducted.
properties
IUPAC Name |
4-[4-(difluoromethyl)pyrazol-1-yl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F2N3.ClH/c10-9(11)7-5-13-14(6-7)8-1-3-12-4-2-8;/h5-6,8-9,12H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOZVDHXKPSFRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=C(C=N2)C(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClF2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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